molecular formula C7H4IN3O2 B1360814 4-Iodo-6-nitro-1H-indazole CAS No. 885519-85-7

4-Iodo-6-nitro-1H-indazole

Cat. No. B1360814
M. Wt: 289.03 g/mol
InChI Key: KZRVGUJHPIGAIM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Iodo-6-nitro-1H-indazole consists of an indazole ring with iodine and nitro substituents. The precise arrangement of atoms can be visualized using crystallographic data .

Scientific Research Applications

Synthesis and Characterization

4-Iodo-1H-1,2,3-triazole and its derivatives, closely related to 4-Iodo-6-nitro-1H-indazole, have been synthesized and characterized, focusing on their structure and thermal properties. These compounds have been examined using NMR, infrared spectra, and elemental analysis, which aids in understanding their chemical properties and potential applications (Chand et al., 2016).

Antimicrobial and Antiinflammatory Applications

A series of compounds derived from 6-nitro-1H-indazole, structurally similar to 4-Iodo-6-nitro-1H-indazole, were synthesized and showed significant antibacterial, antifungal, and antitubercular activities against selected microorganisms. These compounds also exhibited antiinflammatory properties in in vivo studies, demonstrating their potential in therapeutic applications (Samadhiya et al., 2012).

Nucleophilic Substitution and Synthesis Techniques

Research on 4,6-dinitro-1-phenyl-1H-indazole, a compound related to 4-Iodo-6-nitro-1H-indazole, provides insights into the regiospecificity of nucleophilic substitution. This understanding is crucial for developing new synthetic methods for similar compounds, potentially expanding their applications in various scientific fields (Starosotnikov et al., 2004).

Derivative Synthesis and Applications

Research on the synthesis of various derivatives of 6-SF5-indazoles, including those with bromo, iodo, nitro substitutions, offers insights into the efficient synthetic approach for these types of compounds. This research could provide a framework for synthesizing related compounds like 4-Iodo-6-nitro-1H-indazole, thus expanding its potential applications in chemistry and biology (Kanishchev & Dolbier, 2018).

Corrosion Inhibition

Studies on heterocyclic diazoles, including indazole derivatives, have shown their effectiveness as corrosion inhibitors for iron in acidic environments. These findings are relevant for understanding the potential applications of 4-Iodo-6-nitro-1H-indazole in material science, especially in corrosion prevention (Babić-Samardžija et al., 2005).

Synthesis of Heterocyclic Compounds

Research on the Davis-Beirut reaction provides insight into the synthesis of 2H-indazoles and their derivatives, which is relevant for the synthesis of compounds like 4-Iodo-6-nitro-1H-indazole. This research contributes to the understanding of N-N bond-forming heterocyclization, vital for developing novel synthetic routes in medicinal chemistry (Zhu, Haddadin, & Kurth, 2019).

Safety And Hazards

Safety information and hazards associated with 4-Iodo-6-nitro-1H-indazole can be found in the Material Safety Data Sheet (MSDS) . Researchers should handle this compound with appropriate precautions.

properties

IUPAC Name

4-iodo-6-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4IN3O2/c8-6-1-4(11(12)13)2-7-5(6)3-9-10-7/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRVGUJHPIGAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646205
Record name 4-Iodo-6-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-6-nitro-1H-indazole

CAS RN

885519-85-7
Record name 4-Iodo-6-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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